molecular formula C6H11NO2 B1267920 2-Amino-4-methylpent-4-enoic acid CAS No. 3566-52-7

2-Amino-4-methylpent-4-enoic acid

Cat. No.: B1267920
CAS No.: 3566-52-7
M. Wt: 129.16 g/mol
InChI Key: PABWDKROPVYJBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methylpent-4-enoic acid is an organic compound with the molecular formula C₆H₁₁NO₂. It is a derivative of pentenoic acid and contains both an amino group and a carboxylic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylpent-4-enoic acid can be achieved through several methods. One common approach involves the reaction of 4-pentenoic acid with ammonia or an amine under specific conditions. For example, the esterification of 4-pentenoic acid followed by amination can yield the desired product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylpent-4-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2-Amino-4-methylpent-4-enoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-4-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The carboxylic acid group can participate in various biochemical reactions, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-4-methylpent-4-enoic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it valuable for specific applications in organic synthesis and biochemical research .

Properties

IUPAC Name

2-amino-4-methylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABWDKROPVYJBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50281549
Record name 4-methylidenenorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3566-52-7
Record name NSC21947
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21947
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-methylidenenorvaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50281549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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